1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1H-indol-3-yl)urea
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Overview
Description
1-(3,4-Dimethoxyphenethyl)-3-(1H-indol-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. It is characterized by the presence of a 3,4-dimethoxyphenethyl group and an indole moiety connected through a urea linkage. This compound has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1H-indol-3-yl)urea typically involves the following steps:
Preparation of 3,4-Dimethoxyphenethylamine: This can be synthesized from 3,4-dimethoxybenzaldehyde through a reductive amination process.
Formation of Isocyanate Intermediate: The 3,4-dimethoxyphenethylamine is reacted with phosgene or a phosgene substitute to form the corresponding isocyanate.
Coupling with Indole: The isocyanate intermediate is then reacted with indole-3-carboxylic acid or its derivatives to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxyphenethyl)-3-(1H-indol-3-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the urea nitrogen or the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-(3,4-Dimethoxyphenethyl)-3-(1H-indol-3-yl)urea has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological activities, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1H-indol-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Receptors: Interact with cellular receptors, modulating their activity.
Inhibit Enzymes: Act as an enzyme inhibitor, affecting metabolic pathways.
Modulate Signaling Pathways: Influence signaling pathways involved in cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dimethoxyphenethyl)-3-(1H-indol-3-yl)carbamate
- 1-(3,4-Dimethoxyphenethyl)-3-(1H-indol-3-yl)thiourea
- 1-(3,4-Dimethoxyphenethyl)-3-(1H-indol-3-yl)guanidine
Uniqueness
1-(3,4-Dimethoxyphenethyl)-3-(1H-indol-3-yl)urea is unique due to its specific combination of the 3,4-dimethoxyphenethyl group and the indole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1H-indol-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-24-17-8-7-13(11-18(17)25-2)9-10-20-19(23)22-16-12-21-15-6-4-3-5-14(15)16/h3-8,11-12,21H,9-10H2,1-2H3,(H2,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAYHWYYYONSJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)NC2=CNC3=CC=CC=C32)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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